3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione
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Overview
Description
The compound “3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione” appears to contain a morpholine group and a pyrrolidine dione group. Morpholine is a common moiety in many pharmaceuticals and is known for its use in organic synthesis . Pyrrolidine dione, also known as a succinimide group, is a cyclic imide that is also found in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, a phenyl ring, and a pyrrolidine dione group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence and position of the different functional groups .Scientific Research Applications
Crystal Structure and Molecular Analysis
- Crystal, Molecular Structure, and Conformational Preferences: The compound exhibits unique conformational characteristics due to intermolecular hydrogen bonding and steric hindrance among substituents. This study provides insights into the structural and conformational aspects of similar compounds, highlighting their potential in designing molecules with specific properties (Abdel-Aziz et al., 2016).
Potential Therapeutic Applications
- Antimicrobial, Anti-HIV, and Antineoplastic Potential: Derivatives of the compound have been synthesized and evaluated for their antimicrobial, anti-HIV-1, and antineoplastic activities. This research opens avenues for the development of new therapeutic agents targeting a range of diseases (Shams El-Dine et al., 2001).
Synthesis and Chemical Properties
Synthesis and Spectral Analysis
Novel derivatives synthesized from this compound show potential biological activities, indicating their significance in medicinal chemistry. The synthesis process and characterization of these derivatives contribute to the broader understanding of pyrimidine and morpholine compounds (Thanusu et al., 2010).
Diastereoselective Synthesis
The diastereoselective synthesis of N-aminopyrrolidine-2,5-diones demonstrates the compound's versatility in chemical synthesis, offering pathways to novel compounds with potential therapeutic applications (Adib et al., 2011).
Biodegradable Materials Development
- Polymerization for Biodegradable Materials: Enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives highlights a novel route to synthesize poly(ester amide)s, emphasizing the importance of these derivatives in creating biodegradable polymers (Feng et al., 2000).
Advanced Material Applications
- Biomedical Applications of Derivatives: The synthesis methods and potential applications of morpholine-2,5-dione derivatives in the medical field, especially in drug delivery and gene carriers, demonstrate the compound's relevance in advanced biomedical applications (Yu, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-propylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h3-6,15,18H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVCDYBBCBKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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